Cas no 953039-79-7 (Methyl 2-chloroquinazoline-7-carboxylate)

Methyl 2-chloroquinazoline-7-carboxylate is a versatile heterocyclic compound featuring a chlorinated quinazoline core with a carboxylate ester at the 7-position. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing biologically active quinazoline derivatives. The chlorine at the 2-position enhances reactivity for nucleophilic substitution, enabling further functionalization, while the methyl ester offers flexibility for hydrolysis or transesterification. Its high purity and stability under standard conditions ensure reliable performance in organic transformations. This compound is particularly useful in medicinal chemistry for developing kinase inhibitors and other therapeutic agents, owing to its well-defined reactivity profile and compatibility with diverse synthetic routes.
Methyl 2-chloroquinazoline-7-carboxylate structure
953039-79-7 structure
Product Name:Methyl 2-chloroquinazoline-7-carboxylate
CAS No:953039-79-7
MF:C10H7ClN2O2
MW:222.627781152725
MDL:MFCD12031313
CID:839542
PubChem ID:40152338
Update Time:2025-10-29

Methyl 2-chloroquinazoline-7-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-chloroquinazoline-7-carboxylate
    • methyl 2-chloroquinazolin-7-carboxylate
    • methyl 2-chloro-quinazoline-7-carboxylate
    • MNAOYMVGZLGOLA-UHFFFAOYSA-N
    • PB29938
    • OR350512
    • methyl 2-chloranylquinazoline-7-carboxylate
    • AB0037540
    • ST1271507
    • AX8213168
    • Y4828
    • M12797
    • A845270
    • 2-chloro-7-quinazolinecarboxylic acid methyl ester
    • 2-Chloro-quinazoline-7-carboxylic acid methyl ester
    • 7-QUINAZOLINECARBOXYLIC ACID, 2-C
    • Methyl 2-chloro-7-quinazolinecarboxylate (ACI)
    • AKOS015851402
    • SCHEMBL558737
    • SY097576
    • MFCD12031313
    • CS-0046212
    • J-522002
    • METHYL2-CHLOROQUINAZOLINE-7-CARBOXYLATE
    • 7-QUINAZOLINECARBOXYLIC ACID, 2-CHLORO-, METHYL ESTER
    • AS-33647
    • DB-080212
    • DTXSID60654028
    • 953039-79-7
    • MDL: MFCD12031313
    • Inchi: 1S/C10H7ClN2O2/c1-15-9(14)6-2-3-7-5-12-10(11)13-8(7)4-6/h2-5H,1H3
    • InChI Key: MNAOYMVGZLGOLA-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C2C(C=NC(=N2)Cl)=CC=1)OC

Computed Properties

  • Exact Mass: 222.02000
  • Monoisotopic Mass: 222.02
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.1
  • XLogP3: 2.4

Experimental Properties

  • Density: 1.392±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 328.627 °C at 760 mmHg
  • Flash Point: 152.548 °C
  • Solubility: Slightly soluble (1.2 g/l) (25 º C),
  • PSA: 52.08000
  • LogP: 2.06980

Methyl 2-chloroquinazoline-7-carboxylate Security Information

Methyl 2-chloroquinazoline-7-carboxylate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Methyl 2-chloroquinazoline-7-carboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Ethyl acetate ;  rt
1.2 Reagents: Hydrogen Catalysts: Palladium ;  1 h, rt
1.3 Reagents: Water
Reference
Substituted 2-amino-fused heterocyclic compounds as JNK modulators and their preparation, pharmaceutical compositions and use in the treatment of diabetes and related diseases
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: Phosphorus oxychloride ;  20 min, rt → 100 °C
Reference
Preparation of quinazolines for PDK1 inhibition
, World Intellectual Property Organization, , ,

Methyl 2-chloroquinazoline-7-carboxylate Raw materials

Methyl 2-chloroquinazoline-7-carboxylate Preparation Products

Methyl 2-chloroquinazoline-7-carboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:953039-79-7)Methyl 2-chloroquinazoline-7-carboxylate
Order Number:A845270
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:05
Price ($):6539.0
Email:sales@amadischem.com

Additional information on Methyl 2-chloroquinazoline-7-carboxylate

Methyl 2-chloroquinazoline-7-carboxylate: A Comprehensive Overview

Methyl 2-chloroquinazoline-7-carboxylate, with the CAS number 953039-79-7, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the quinazoline family, a class of heterocyclic aromatic compounds that have been extensively studied due to their diverse biological activities and potential applications in drug design. The methyl ester derivative of 2-chloroquinazoline-7-carboxylic acid, this compound is particularly notable for its structural versatility and functional group diversity.

The quinazoline core of Methyl 2-chloroquinazoline-7-carboxylate is a bicyclic structure consisting of a benzene ring fused with a pyrimidine ring. The presence of a chlorine atom at the 2-position and a methyl ester group at the 7-position introduces unique electronic and steric properties to the molecule. These features make it an attractive candidate for further chemical modifications and functionalization. Recent studies have highlighted the potential of this compound as a precursor for the synthesis of bioactive molecules, particularly in the context of anticancer drug development.

One of the most promising applications of Methyl 2-chloroquinazoline-7-carboxylate lies in its role as an intermediate in medicinal chemistry. Researchers have demonstrated that this compound can be readily converted into various quinazoline derivatives with enhanced pharmacological profiles. For instance, the substitution of the methyl ester group with other functional groups such as hydroxyl or amino groups has been shown to significantly improve the bioavailability and potency of the resulting compounds. These findings underscore the importance of Methyl 2-chloroquinazoline-7-carboxylate as a versatile building block in drug discovery.

In addition to its role in medicinal chemistry, Methyl 2-chloroquinazoline-7-carboxylate has also garnered attention in materials science. The quinazoline moiety is known for its ability to form stable coordination complexes with metal ions, making it a valuable component in the design of metal-organic frameworks (MOFs) and other advanced materials. Recent research has explored the use of this compound in constructing MOFs with high surface area and porosity, which hold potential applications in gas storage, catalysis, and sensing technologies.

The synthesis of Methyl 2-chloroquinazoline-7-carboxylate typically involves multi-step organic reactions, including nucleophilic substitutions, condensations, and esterifications. One common approach involves the reaction of chloroquinazoline derivatives with carboxylic acids or their equivalents under appropriate conditions. The optimization of these synthetic routes has been a focus of recent studies, with researchers seeking to improve yields, reduce reaction times, and minimize environmental impact.

From a biological standpoint, Methyl 2-chloroquinazoline-7-carboxylate has exhibited moderate cytotoxic activity against various cancer cell lines. While its potency is not yet comparable to established anticancer drugs, ongoing research aims to enhance its efficacy through structural modifications. For example, studies have explored the incorporation of additional functional groups into the quinazoline framework to improve binding affinity to target proteins or enzymes involved in cancer progression.

Furthermore, Methyl 2-chloroquinazoline-7-carboxylate has shown promise as an inhibitor of certain kinases and other enzymes associated with diseases such as Alzheimer's and Parkinson's. The ability of this compound to modulate enzyme activity suggests its potential as a lead molecule for developing therapeutic agents targeting neurodegenerative disorders.

In terms of spectroscopic characterization, Methyl 2-chloroquinazoline-7-carboxylate exhibits distinct UV-vis absorption bands due to its conjugated aromatic system. These spectral properties make it suitable for applications in optoelectronics and photonics. Recent advancements in computational chemistry have enabled researchers to predict the electronic properties of this compound with high accuracy, facilitating its use in designing novel materials for light-emitting diodes (LEDs) and solar cells.

The environmental impact and safety profile of Methyl 2-chloroquinazoline-7-carboxylate are additional areas that have received attention. Studies have evaluated its biodegradability under various conditions, with results indicating moderate persistence in aquatic environments. These findings highlight the need for responsible handling and disposal practices when working with this compound.

In conclusion, Methyl 2-chloroquinazoline-7-carboxylate (CAS No. 953039-79-7) is a multifaceted compound with applications spanning medicinal chemistry, materials science, and environmental studies. Its structural diversity and functional group flexibility make it an invaluable tool for researchers across disciplines. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic research and industrial applications.

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Amadis Chemical Company Limited
(CAS:953039-79-7)Methyl 2-chloroquinazoline-7-carboxylate
A845270
Purity:99%
Quantity:100g
Price ($):6539.0
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